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Compound of Interest

Compound Name: 8-NH2-ATP

Cat. No.: B11936676 Get Quote

Introduction

8-Amino-adenosine (8-NH2-Ado) is a synthetic nucleoside analogue that, once metabolized in

cells to its active triphosphate form, 8-amino-adenosine triphosphate (8-NH2-ATP), acts as a

potent inhibitor of RNA synthesis.[1][2][3] Its mechanism involves both the competitive inhibition

of ATP-dependent processes and its direct incorporation into nascent RNA chains, often

leading to transcription termination.[3] This unique property makes 8-NH2-ATP a valuable tool

for researchers in molecular biology, drug discovery, and biotechnology.

The primary amino group at the C8 position of the adenine base provides a reactive handle for

post-transcriptional modifications, allowing for the site-specific introduction of fluorescent

labels, cross-linking agents, or other moieties.[4] This document provides detailed protocols for

the enzymatic incorporation of 8-NH2-ATP into RNA using in vitro transcription and outlines key

applications for the resulting modified nucleic acids.

Key Applications

Studying Transcription Mechanisms: 8-NH2-ATP serves as a competitive inhibitor for ATP,

allowing for the study of ATP-dependent steps in transcription, including the activity of RNA

polymerases and kinases like CDK7 and CDK9 that phosphorylate the RNA Polymerase II

C-terminal domain.[3]

Site-Specific Labeling and Conjugation: Once incorporated into RNA, the C8-amino group

can be specifically targeted with amine-reactive reagents, such as NHS esters or
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isothiocyanates of fluorescent dyes, biotin, or other reporter molecules.[4][5] This enables

the creation of customized RNA probes for use in fluorescence in situ hybridization (FISH),

microarray analysis, and studies of RNA localization and trafficking.

Nucleic Acid-Protein Interaction Studies: Similar to its photoactivatable analogue 8-azido-

ATP, 8-NH2-ATP can be used to introduce modifications that probe the binding sites of RNA-

binding proteins.[6][7][8] The amino group can be used to attach cross-linking agents to map

molecular interactions.

Therapeutic Research: 8-Amino-adenosine has demonstrated anti-tumor activity by reducing

cellular ATP levels, inhibiting mRNA synthesis, and inducing apoptosis and autophagy in a

p53-independent manner, making it a subject of interest in cancer drug development.[2]

Quantitative Data
The following tables summarize key quantitative data regarding the effects of 8-amino-

adenosine and the conditions for enzymatic incorporation of related analogues.

Table 1: Cellular Effects of 8-Amino-Adenosine in MM.1S Cells

Treatment
Concentration

Incubation
Time

ATP Level
Reduction

RNA Synthesis
Inhibition

Glucose
Consumption
Reduction

3 µM 2 - 16 h
Time-
dependent
drop

Not specified Not specified

3 µM 5 h Not specified Not specified ~50%

10 µM 4 h 92% 94% Not specified

Data compiled from studies on multiple myeloma (MM.1S) cell lines.[1][2]

Table 2: Optimized Conditions for In Vitro Transcription with C8-Modified ATP Analogues
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Component
Standard Condition
(ATP)

Modified Condition
(8-N3-ATP)

Purpose

Polymerase
T7 RNA
Polymerase

T7 RNA
Polymerase

Enzymatic
synthesis of RNA

ATP 0.4 - 5 mM 0 mM (Replaced)
Standard nucleotide

substrate

8-NH2-ATP 0 mM

0.4 - 1 mM

(Recommended

starting)

Modified nucleotide

substrate

MgCl₂ 20 mM 2.5 mM
Standard metal

cofactor

MnCl₂ 0 mM 2.0 - 2.5 mM

Enhances

incorporation of C8-

modified NTPs

Reducing Agent 5 mM DTT
5 mM β-

mercaptoethanol

Maintain reducing

environment

These conditions are adapted from protocols optimized for 8-azido-ATP (8-N3-ATP), a

structurally similar C8-modified analogue, as they are shown to significantly improve

incorporation efficiency for such modified nucleotides.[6][7]

Visualized Workflows and Mechanisms
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, size="7.6,3",

dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9,

color="#5F6368", arrowhead=normal];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node

[fillcolor="#FFFFFF"]; Template [label="DNA Template\n(Plasmid or PCR product)"]; NTPs

[label="NTP Mix with\n8-NH2-ATP"]; }
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subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node

[fillcolor="#4285F4", fontcolor="#FFFFFF"]; IVT [label="In Vitro Transcription\n(T7 RNA

Polymerase, Mn²⁺)"]; }

subgraph "cluster_purification" { label="Purification & QC"; style="filled"; color="#F1F3F4";

node [fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="RNA Purification\n(Precipitation

or Column)"]; QC [label="Quality Control\n(Denaturing PAGE)"]; }

subgraph "cluster_application" { label="Application"; style="filled"; color="#F1F3F4"; node

[fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeling [label="Post-Synthesis Labeling\n(e.g.,

Fluorescent Dye)"]; Assay [label="Downstream Assays\n(Binding, Imaging, etc.)"]; }

Template -> IVT; NTPs -> IVT; IVT -> Purify; Purify -> QC; QC -> Labeling; Labeling -> Assay; }

dddot Caption: General workflow for producing and using 8-NH2-ATP modified RNA.

dot digraph "Mechanism_of_Action" { graph [splines=true, size="7.6,4", dpi=72,

bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_cell" { label="Cellular Environment"; style="filled"; color="#F1F3F4"; Ado

[label="8-Amino-Adenosine\n(Prodrug)", fillcolor="#FFFFFF", fontcolor="#202124"];

ATP_analog [label="8-NH2-ATP\n(Active Metabolite)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Ado -> ATP_analog [label="Metabolized"]; }

subgraph "cluster_transcription" { label="Transcription Inhibition Mechanisms"; style="filled";

color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compete [label="Competes

with endogenous ATP"]; Incorp [label="Incorporation into nascent RNA"]; Terminate

[label="Causes transcription termination"]; Inhibit_CDK [label="Inhibits Pol II

CTD\nPhosphorylation (CDK7/9)"];

}

ATP_analog -> Compete [color="#EA4335"]; ATP_analog -> Incorp [color="#EA4335"];

ATP_analog -> Inhibit_CDK [color="#EA4335"]; } dddot Caption: Multiple mechanisms of

transcription inhibition by 8-NH2-ATP.
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dot digraph "Signaling_Pathway" { graph [splines=true, size="6,4", dpi=72,

bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_pathway" { label="Akt/mTOR Signaling"; style="filled"; color="#F1F3F4";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt"]; mTOR [label="mTOR"];

Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

Akt -> mTOR; mTOR -> Proliferation; }

Inhibitor [label="8-Amino-Adenosine", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; Inhibitor ->

mTOR [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; } dddot Caption:

Inhibition of the Akt/mTOR signaling pathway by 8-amino-adenosine.

Experimental Protocols
Protocol 1: Enzymatic Incorporation of 8-NH2-AMP into RNA

This protocol describes the synthesis of RNA containing 8-amino-adenosine monophosphate

(8-NH2-AMP) using T7 RNA polymerase. It is adapted from methods proven effective for the

C8-modified analogue 8-N3-ATP, which requires manganese (Mn²⁺) to achieve efficient

incorporation.[6][7]

Materials and Reagents:

Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)

8-NH2-ATP (10 mM stock)

NTP solution (10 mM each of CTP, GTP, UTP)

T7 RNA Polymerase (e.g., 50 U/µL)

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM

Spermidine) - Note: This is a standard buffer; it will be modified.
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MnCl₂ (50 mM stock)

RNase Inhibitor (e.g., 40 U/µL)

DNase I, RNase-free (e.g., 1 U/µL)

Nuclease-free water

Stop Buffer (e.g., 8 M urea, 50 mM EDTA, loading dye)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

100% Ethanol and 70% Ethanol

3 M Sodium Acetate, pH 5.2

Procedure:

Reaction Setup: In a nuclease-free microfuge tube on ice, combine the following reagents in

order. Note: Reactions involving 8-NH2-ATP should be performed with care, and standard

laboratory safety procedures should be followed.

Reagent Volume (for 20 µL rxn) Final Concentration

Nuclease-free water Up to 20 µL -

5x Transcription Buffer 4 µL 1x (40 mM Tris, etc.)

10 mM CTP, GTP, UTP mix 2 µL 1 mM each

10 mM 8-NH2-ATP 2 µL 1 mM

DNA Template 1 µL 1 µg

50 mM MnCl₂ 1 µL 2.5 mM

RNase Inhibitor 0.5 µL 20 units

T7 RNA Polymerase 1 µL 50 units
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Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at

37°C for 2-4 hours.

DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate

at 37°C for 15-20 minutes.

RNA Purification (Precipitation Method): a. Add 180 µL of nuclease-free water to the reaction

tube to bring the volume to 200 µL. b. Add 200 µL of Phenol:Chloroform:Isoamyl alcohol,

vortex vigorously for 30 seconds, and centrifuge at >12,000 x g for 5 minutes at 4°C. c.

Carefully transfer the upper aqueous phase to a new tube. d. Add 20 µL of 3 M Sodium

Acetate (pH 5.2) and 500 µL of ice-cold 100% ethanol. e. Precipitate at -20°C for at least 1

hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet

the RNA. g. Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70%

ethanol and centrifuge again for 5 minutes. h. Remove the supernatant and air-dry the pellet

for 5-10 minutes. Do not over-dry. i. Resuspend the purified RNA in an appropriate volume of

nuclease-free water.

Analysis: a. Mix a small aliquot of the RNA with an equal volume of Stop Buffer. b. Heat at

95°C for 5 minutes and snap-cool on ice. c. Analyze the RNA product on a denaturing

polyacrylamide/urea gel (PAGE) followed by visualization with an appropriate stain (e.g.,

SYBR Gold) to confirm the size and purity of the transcript.

Protocol 2: Post-Synthesis Fluorescent Labeling of 8-NH2-RNA

This protocol provides a general guideline for labeling the incorporated amino groups with an

amine-reactive fluorescent dye.

Materials and Reagents:

Purified 8-NH2-RNA (from Protocol 1)

Amine-reactive dye (e.g., Alexa Fluor™ NHS Ester), dissolved in anhydrous DMSO

Labeling Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5)

Nuclease-free water
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Ethanol and 3 M Sodium Acetate for purification

Procedure:

Labeling Reaction: a. In a microfuge tube, dissolve the purified 8-NH2-RNA in the labeling

buffer to a final concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of the

reactive dye (from DMSO stock) to the RNA solution. The final concentration of DMSO

should not exceed 10% of the total reaction volume. c. Mix gently and incubate for 1-2 hours

at room temperature in the dark.

Purification of Labeled RNA: a. Remove the unreacted free dye by ethanol precipitation. Add

0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. b. Precipitate at

-20°C for at least 1 hour. c. Pellet the labeled RNA by centrifugation as described in Protocol

1 (Step 4f-g). d. Repeat the precipitation step (dissolving the pellet in water and re-

precipitating) 2-3 times to ensure complete removal of the free dye. e. Resuspend the final

pellet in nuclease-free water.

Characterization: a. Determine the concentration and labeling efficiency by measuring the

absorbance of the RNA at 260 nm and the absorbance of the dye at its specific maximum

wavelength. b. Confirm successful labeling by running the sample on a denaturing PAGE gel

and visualizing it using a fluorescence scanner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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